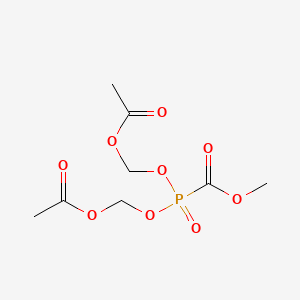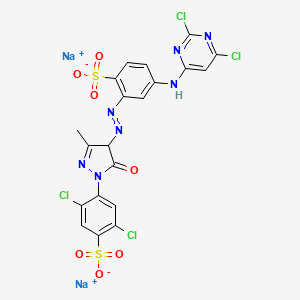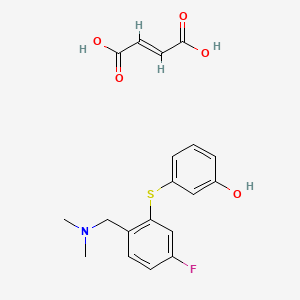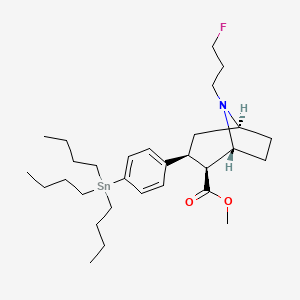
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 4th positions on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Halogen-substituted benzodiazepines.
Scientific Research Applications
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine binding sites on GABA (A) receptor complexes within the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the limbic system and reticular formation, which are involved in regulating emotions and consciousness .
Comparison with Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used for its sedative and muscle relaxant effects.
Clonazepam: Effective in treating seizures and panic disorders
Uniqueness: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine and methyl groups contribute to its binding affinity and selectivity for certain GABA (A) receptor subtypes, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
3512-91-2 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
UFUVNNOKYSZHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




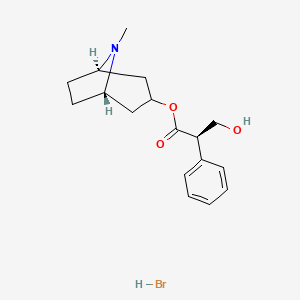
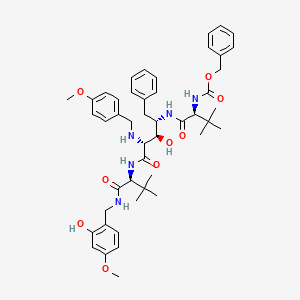
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)

